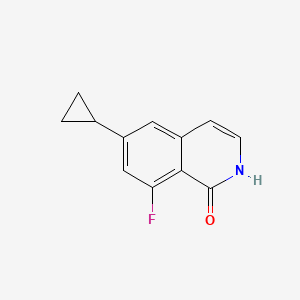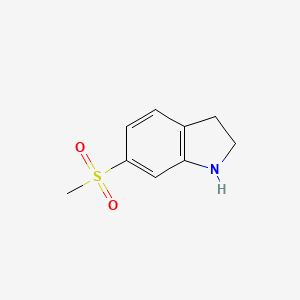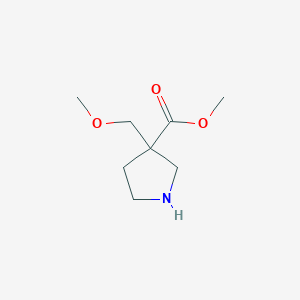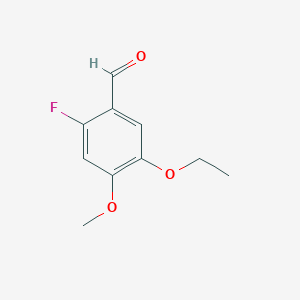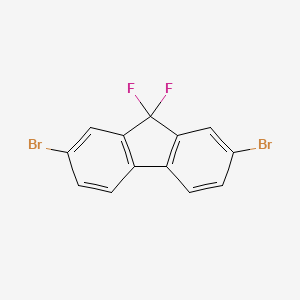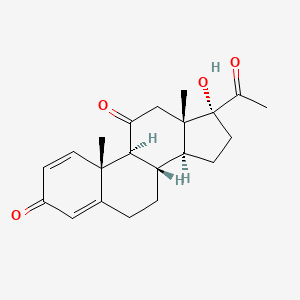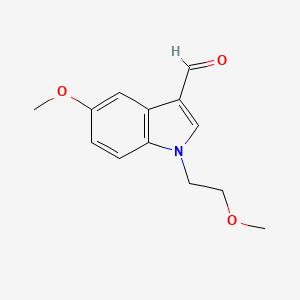
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is also known as ME-MOC or 5-MeO-ME-ALD. This compound has gained significant attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, structurally similar to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, exhibit interesting hydrogen bonding properties that could be relevant in the study of molecular interactions and crystallography (Ali, Halim, & Ng, 2005).
Synthetic Applications and Chemical Reactions
- Compounds like 1-methoxy-6-nitroindole-3-carbaldehyde, similar in structure, are versatile electrophiles and can be used for the synthesis of trisubstituted indole derivatives, demonstrating the potential utility in organic synthesis (Yamada et al., 2009).
- The ability of 1-methoxyindole-3-carbaldehyde to react regioselectively with various nucleophiles indicates its utility in the preparation of substituted indole derivatives, suggesting its use in the synthesis of complex organic molecules (Yamada et al., 2012).
Biological and Pharmacological Potential
- Indole derivatives, including those structurally related to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, have been studied for their antimitotic activities in cancer cells, indicating potential applications in cancer research and therapy (Kaufmann et al., 2007).
- The design of compounds like KAD22, derived from related indole carbaldehydes, as potential dopamine D2 receptor agonists with antioxidant activity for Parkinson’s disease treatment, illustrates the potential pharmacological applications of such compounds (Kaczor et al., 2021).
Natural Occurrence and Isolation
- Isolation of new indole alkaloids from natural sources like Cleome droserifolia, which include derivatives of indole carbaldehydes, highlights the presence and significance of these compounds in nature (Hussain et al., 2015).
Propiedades
IUPAC Name |
5-methoxy-1-(2-methoxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-6-5-14-8-10(9-15)12-7-11(17-2)3-4-13(12)14/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANKINGQXIOYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)
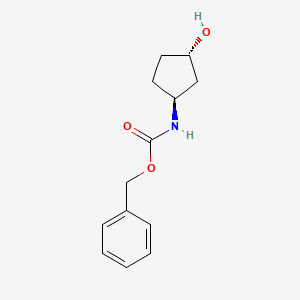
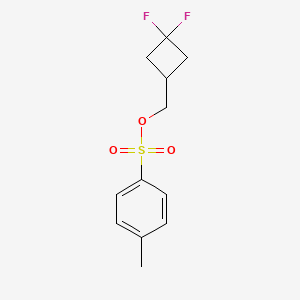
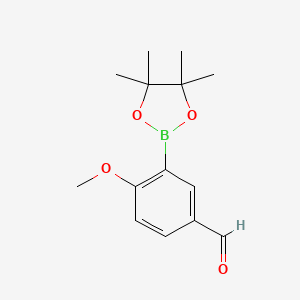
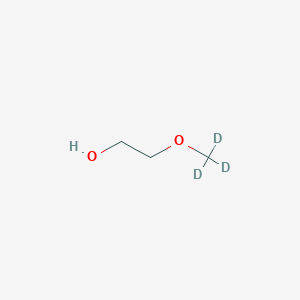
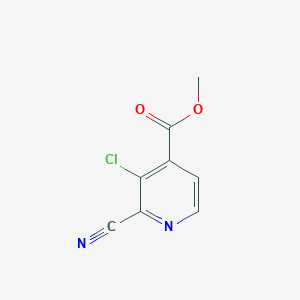
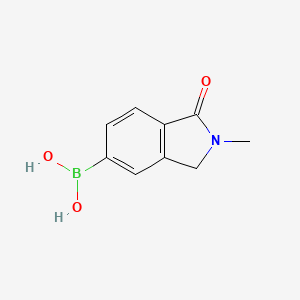
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
